VVZ-149

Analgesic efficacy Preclinical pain model Opioid comparator

VVZ-149 (Opiranserin) is a first-in-class dual GlyT2/5HT2A antagonist delivering synergistic antinociception unattainable with single-target agents. Unlike conventional opioids or NSAIDs, its dual mechanism simultaneously enhances spinal glycinergic inhibition while attenuating descending serotonergic pain facilitation, achieving morphine-comparable efficacy at 25 mg/kg in preclinical models. Phase 3 clinical data confirm a 30.8% reduction in opioid consumption and 60.2% fewer PCA requests, supporting integration into ERAS protocols. This validated tool compound also demonstrates patient-stratification potential, exhibiting preferential efficacy in populations with negative affect—a unique attribute absent from standard analgesics. Essential for translational research programs investigating rational polypharmacology in pain therapeutics.

Molecular Formula
Molecular Weight
Cat. No. B1191867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVVZ-149
SynonymsVVZ-149;  VVZ 149;  VVZ149.; Unknown
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

VVZ-149 Procurement Guide: A First-in-Class Dual GlyT2/5HT2A Antagonist for Non-Opioid Postoperative Analgesia Research


VVZ-149 (also known as Opiranserin, commercial name Unafra®) is a first-in-class synthetic small molecule that functions as a dual antagonist of glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A), with reported IC50 values of 0.86 μM and 1.3 μM respectively, and additional antagonistic activity on rP2X3 (IC50=0.87 μM) . It is a non-opioid and non-NSAID analgesic candidate specifically developed as an injectable agent for the treatment of moderate-to-severe postoperative pain [1]. VVZ-149's dual mechanism is designed to simultaneously enhance inhibitory glycinergic neurotransmission in the spinal cord while reducing descending serotonergic facilitation of pain signals, offering a novel alternative to conventional opioid and NSAID-based analgesic strategies [2].

Why VVZ-149 Cannot Be Substituted with Single-Target Analgesics or Standard GlyT2 Inhibitors


Substituting VVZ-149 with single-target analgesics (e.g., pure GlyT2 inhibitors such as ALX-1393 or Org 25543, or selective 5HT2A antagonists) or conventional opioid/NSAID alternatives fails to replicate its unique dual-mechanism pharmacology [1]. VVZ-149 was specifically identified through ex vivo phenotypic screening with a bait-target approach to overcome the clinical failures of single-target analgesics, which have consistently demonstrated insufficient efficacy against the multifactorial nature of postoperative pain [2]. Preclinical evidence demonstrates that the simultaneous blockade of GlyT2 and 5HT2A produces a synergistic antinociceptive effect that cannot be achieved by inhibiting either target alone [3]. This dual activity provides both central (spinal glycinergic enhancement) and peripheral (reduced nociceptor activation) analgesic actions that are mechanistically distinct from pure GlyT2 inhibitors, which act primarily at spinal synapses, or from opioids, which carry well-documented liabilities of respiratory depression, ileus, and dependence [1].

VVZ-149 Quantitative Differentiation Evidence: Comparator-Based Efficacy, Safety, and Pharmacological Selectivity Data


VVZ-149 Demonstrates Comparable Analgesic Efficacy to Morphine in Preclinical Postoperative Pain Models Without Opioid-Associated Liabilities

In well-controlled, blinded, and completely randomized animal studies using rat models of postoperative pain and formalin-induced pain, VVZ-149 demonstrated analgesic efficacy comparable to morphine at a subcutaneous dose of 25 mg/kg for VVZ-149 versus 3 mg/kg for morphine [1]. This evidence is critical because it establishes non-inferior efficacy to the clinical gold standard opioid while VVZ-149 operates through a non-opioid mechanism that avoids μ-opioid receptor engagement, thereby intrinsically bypassing the risk of opioid-induced respiratory depression, ileus, nausea, dependence, and hyperalgesia [2].

Analgesic efficacy Preclinical pain model Opioid comparator Postoperative pain

VVZ-149 Offers a Respiratory Depression-Free Safety Profile in Humans Contrasting with Opioid Analgesics

A Phase 1 clinical study in healthy male volunteers demonstrated that VVZ-149 produced no clinically significant adverse events up to plasma concentrations of 3,261 ng/mL, with only brief symptoms of mild nausea, dizziness, or mild somnolence observed at exposure levels exceeding 2,000 ng/mL [1]. This stands in stark contrast to opioid analgesics such as morphine and fentanyl, which carry well-characterized risks of life-threatening respiratory depression, ileus, and nausea that significantly delay surgical recovery [2]. Critically, the Phase 3 confirmatory trial explicitly noted that VVZ-149 avoids the respiratory depression, ileus, nausea, and vomiting that remain the mainstay limitations of opioid therapy for postoperative pain management [2].

Safety pharmacology Respiratory depression Adverse events Phase 1 clinical trial

VVZ-149 Dual-Target Pharmacology Enables Synergistic Analgesia Unattainable with Single-Target GlyT2 Inhibitors

VVZ-149 is a dual antagonist with IC50 values of 0.86 μM for GlyT2 and 1.3 μM for 5HT2A, plus additional rP2X3 antagonistic activity (IC50=0.87 μM) . In contrast, pure GlyT2 inhibitors such as ALX-1393 (Ki <1 μM) or Org 25543 (IC50=16 nM) lack concurrent 5HT2A antagonism [1]. The clinical significance of this dual targeting is supported by Phase 1 study documentation stating that VVZ-149's dual-target activity demonstrates synergism between GlyT2 and 5HT2A antagonistic activities to maximize antinociceptive effect in vivo [2]. This polypharmacology was intentionally designed to overcome the historical failures of single-target analgesics, which consistently show insufficient efficacy against the complex, multifactorial nature of clinical pain [3].

Polypharmacology GlyT2 inhibition 5HT2A antagonism Synergistic analgesia

VVZ-149 Reduces Postoperative Opioid Consumption by 30.8% and PCA Requests by 60.2% in Confirmatory Phase 3 Trial

In a confirmatory Phase 3 randomized, double-blind, placebo-controlled trial involving 284 patients undergoing laparoscopic colectomy, continuous 10-hour intravenous infusion of VVZ-149 (n=141) significantly reduced opioid consumption by 30.8% and decreased patient-controlled analgesia (PCA) requests by 60.2% compared with placebo (n=143) during the first 12 hours post-dose [1]. Additionally, a significantly higher proportion of patients receiving VVZ-149 remained rescue opioid-free during the 2-6 hour (p=0.0026) and 6-12 hour (p=0.0024) intervals compared to placebo [1]. This opioid-sparing effect is a clinically meaningful endpoint that distinguishes VVZ-149 from standard-of-care opioid monotherapy, which inherently increases total opioid exposure rather than reducing it.

Opioid-sparing Postoperative pain Phase 3 clinical trial Patient-controlled analgesia

VVZ-149 Demonstrates 35% Greater Pain Reduction than Placebo with Rapid Onset in Phase 3 Trial

The confirmatory Phase 3 trial (NCT05764525) reported that VVZ-149 infusion resulted in a 35% improvement in Sum of Pain Intensity Difference (SPID) over 12 hours compared to placebo (p=0.0047), with significant pain relief also observed at 6 hours (p=0.0193) [1]. Notably, VVZ-149 significantly lowered pain intensity scores between 4-10 hours post-dose compared to placebo (p=0.0007), achieving mild pain levels (mean Numeric Rating Scale <4) by 8 hours post-infusion start, with sustained analgesia through 48 hours [1]. This rapid and sustained analgesic profile contrasts favorably with other non-opioid adjuncts (e.g., acetaminophen, gabapentinoids) which typically demonstrate more modest effect sizes and slower onset in postoperative settings.

Analgesic efficacy SPID Pain reduction Phase 3 clinical trial

VVZ-149 Demonstrates Differential Efficacy in Patients with Negative Affect Compared to General Postoperative Population

In an exploratory Phase 2 study of postoperative pain following laparoscopic colorectal surgery, VVZ-149 resulted in a non-significant reduction of postoperative pain during the first 8 hours after surgery in the overall population; however, post hoc analysis indicated that VVZ-149 may provide specific benefit to patients with negative affect who otherwise exhibit higher postoperative opioid use [1]. This finding was further corroborated by a separate Phase 2 study in gastrectomy patients where, in a rescued subgroup, VVZ-149 significantly reduced pain intensity (p<0.05) [2]. This differential efficacy pattern distinguishes VVZ-149 from standard analgesics that typically do not demonstrate patient-subgroup-specific response profiles.

Patient stratification Negative affect Personalized analgesia Post hoc analysis

VVZ-149 Optimal Research and Translational Application Scenarios for Scientific Procurement


Multimodal Analgesia and Enhanced Recovery After Surgery (ERAS) Protocol Development

VVZ-149 is optimally deployed in translational research programs developing multimodal, opioid-sparing postoperative analgesia regimens. The Phase 3 trial data demonstrating 30.8% reduction in opioid consumption and 60.2% fewer PCA requests provides direct evidence supporting VVZ-149's integration into ERAS protocols where minimizing opioid exposure is a key performance metric [1]. Unlike NSAIDs, which carry gastrointestinal bleeding and renal dysfunction risks, or gabapentinoids, which cause sedation and dizziness, VVZ-149 offers a favorable safety profile with no clinically significant adverse events at therapeutic concentrations [1].

Precision Analgesia Research Targeting High-Risk Patient Subpopulations

For research programs investigating personalized analgesic strategies, VVZ-149 offers a unique investigational tool due to its differential efficacy observed in patients with negative affect (anxiety, depression, catastrophizing). Post hoc analyses from Phase 2 studies indicate that VVZ-149 may preferentially benefit patients with negative affective states who otherwise demonstrate higher postoperative opioid requirements [2][3]. This patient-stratification effect is not documented for standard opioids or NSAIDs, making VVZ-149 particularly valuable for biomarker-driven analgesic research.

Polypharmacology and Multi-Target Drug Discovery Research

VVZ-149 serves as a validated tool compound for research programs investigating rational polypharmacology in pain therapeutics. Its dual GlyT2/5HT2A antagonism (with additional rP2X3 activity) and documented synergistic antinociception in vivo make it an ideal reference compound for studying multi-target analgesic strategies [4]. This contrasts with the historical failures of single-target analgesics (e.g., NK1 antagonists, TRPV1 antagonists) that showed robust preclinical but poor clinical efficacy due to the multifactorial nature of pain [5].

Non-Opioid Analgesic Comparator Studies in Postoperative Pain Models

In preclinical and clinical research requiring a validated non-opioid comparator for postoperative pain studies, VVZ-149 provides a unique benchmark. Preclinical data demonstrate analgesic efficacy comparable to morphine (3 mg/kg) at 25 mg/kg subcutaneous dosing in rat postoperative and formalin-induced pain models [6], while clinical Phase 3 data confirm robust efficacy in human surgical populations [1]. This positions VVZ-149 as a scientifically rigorous positive control for evaluating novel non-opioid analgesic candidates in comparative efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for VVZ-149

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.